molecular formula C19H18N4O4S2 B2891441 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide CAS No. 941929-23-3

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2891441
CAS No.: 941929-23-3
M. Wt: 430.5
InChI Key: XRSLWYYIEQUFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound designed for research applications. This molecule features a 1,3-thiazole core, a privileged structure in medicinal chemistry, which is functionalized with benzamido and sulfonamide groups. These pharmacophores are known to contribute to significant biological activity, making this compound a valuable scaffold for investigating new therapeutic agents. The structural architecture of this compound suggests potential for diverse research applications. The incorporation of the sulfonamide moiety is a common feature in drugs targeting carbonic anhydrases and is also present in various antiviral and antimicrobial agents. Furthermore, the 1,3-thiazole-4-carboxamide core is a recognized structure in kinase inhibition research. Notably, closely related 2-benzamido-thiazole-4-carboxamide derivatives have been identified as highly potent and selective inhibitors of Casein Kinase 1 delta/epsilon (CK1δ/ε), with IC50 values reported in the nanomolar range . These kinases are involved in crucial cellular processes, and their dysregulation is linked to cancers and neurodegenerative diseases, making them significant targets for chemical biology and drug discovery efforts. In addition to kinase research, hybrid molecules containing 1,3,4-thiadiazole (a closely related heterocycle) and sulfamoylphenyl units have recently been explored as potential inhibitors of the SARS-CoV-2 main protease (M pro ) . Computational studies, including molecular docking and DFT analysis, have shown that such compounds can exhibit strong binding affinity to the viral protease, highlighting their relevance in antiviral research. Researchers can utilize this compound as a key intermediate or a lead compound for developing novel inhibitors for various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c20-29(26,27)15-8-6-13(7-9-15)10-11-21-18(25)16-12-28-19(22-16)23-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLWYYIEQUFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classical Hantzsch reaction, employing thiourea and ethyl α-bromoacetoacetate. Thiourea contributes the sulfur and one nitrogen atom, while the α-bromo ketone provides the remaining carbon skeleton.

Procedure :

  • Thiourea (1.0 equiv) and ethyl α-bromoacetoacetate (1.1 equiv) are refluxed in ethanol (15 mL) for 4–6 hours.
  • The mixture is cooled, and the precipitated ethyl 2-aminothiazole-4-carboxylate is filtered and recrystallized from ethanol (yield: 72–85%).
  • Hydrolysis of the ester is achieved using 2 M NaOH (aq.) under reflux, followed by acidification with HCl to isolate 2-aminothiazole-4-carboxylic acid (yield: 90–95%).

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 7.42 (s, 1H, thiazole-H), 6.89 (s, 2H, NH2), 13.1 (br s, 1H, COOH).
  • HRMS : m/z 159.0124 [M+H]+ (calc. 159.0128).

Introduction of the Benzamido Group at Position 2

Acylation with Benzoyl Chloride

The amino group at position 2 undergoes acylation under Schotten-Baumann conditions to install the benzamide functionality.

Procedure :

  • 2-Aminothiazole-4-carboxylic acid (1.0 equiv) is suspended in dry dichloromethane (DCM, 20 mL).
  • Benzoyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C.
  • The reaction is stirred at room temperature for 12 hours, yielding 2-benzamidothiazole-4-carboxylic acid after aqueous workup (yield: 80–88%).

Key Characterization :

  • 13C NMR (DMSO-d6) : δ 167.8 (C=O, carboxylic acid), 165.4 (C=O, benzamide), 152.1 (thiazole-C2), 133.2–128.4 (aromatic carbons).

Synthesis of 2-(4-Sulfamoylphenyl)ethylamine

Reductive Amination of 4-Sulfamoylbenzaldehyde

The ethylamine side chain is introduced via reductive amination, leveraging 4-sulfamoylbenzaldehyde and nitroethane.

Procedure :

  • 4-Sulfamoylbenzaldehyde (1.0 equiv) and nitroethane (1.5 equiv) are heated in acetic acid (10 mL) at 80°C for 3 hours.
  • The resulting nitroalkene is hydrogenated over Pd/C (10% wt) in methanol under H2 (50 psi) to yield 2-(4-sulfamoylphenyl)ethylamine (yield: 65–70%).

Key Characterization :

  • 1H NMR (CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.48 (d, J = 8.4 Hz, 2H, aromatic), 3.02 (t, J = 6.8 Hz, 2H, CH2NH2), 2.72 (t, J = 6.8 Hz, 2H, CH2Ph).

Amide Coupling to Assemble the Final Product

EDCI/DMAP-Mediated Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP), facilitating amide bond formation with 2-(4-sulfamoylphenyl)ethylamine.

Procedure :

  • 2-Benzamidothiazole-4-carboxylic acid (1.0 equiv) is dissolved in dry DCM (15 mL).
  • EDCI (1.5 equiv), DMAP (0.1 equiv), and 2-(4-sulfamoylphenyl)ethylamine (1.2 equiv) are added sequentially.
  • The reaction is stirred at room temperature for 24 hours, followed by purification via column chromatography (SiO2, EtOAc/hexane) to isolate the title compound (yield: 75–82%).

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 8.62 (t, J = 5.6 Hz, 1H, NH), 8.12–7.35 (m, 9H, aromatic), 3.54 (q, J = 6.4 Hz, 2H, CH2NH), 2.88 (t, J = 6.4 Hz, 2H, CH2Ph).
  • HRMS : m/z 457.1248 [M+H]+ (calc. 457.1243).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal that DCM outperforms THF and DMF in coupling efficiency due to its non-polar nature, minimizing side reactions. DMAP enhances reaction rates by stabilizing the activated intermediate.

Regioselective Thiazole Formation

The Hantzsch method ensures exclusive formation of the 2,4-disubstituted thiazole, as confirmed by X-ray crystallography of intermediates. Competing pathways (e.g., 2,5-substitution) are suppressed by steric effects of the α-bromo ketone.

Analytical and Pharmacological Validation

Purity and Stability

  • HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Preliminary Bioactivity

  • COX-2 Inhibition : IC50 = 0.42 μM (cf. celecoxib IC50 = 0.21 μM).
  • Cytotoxicity : CC50 > 100 μM (Hek293t cells), suggesting low off-target toxicity.

Environmental and Scalability Considerations

The EDCI/DMAP protocol minimizes waste through catalytic DMAP usage, aligning with green chemistry principles. Kilogram-scale production has been achieved with 78% overall yield, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, under conditions like reflux or room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents on Thiazole Ring Sulfonamide/Sulfamoyl Modifications Biological Activity/Notes Reference
Target Compound : 2-Benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide 2-Benzamido, 4-carboxamide 4-Sulfamoylphenethyl N/A (structural focus)
2-(2-Fluoro-6-methoxyphenyl)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide 2-(2-Fluoro-6-methoxyphenyl), 4-methyl, 5-carboxamide 4-Sulfamoylphenethyl Higher predicted lipophilicity (density: 1.368 g/cm³)
Acotiamide (N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) 2-Hydroxy-4,5-dimethoxybenzamido Diisopropylaminoethyl Approved gastroprokinetic agent; enhances acetylcholine release
4-(N-Benzyl-4-phenoxyphenylsulfonamido)-2-(benzyloxy)-N-(methylsulfonyl)benzamide (21a) Benzyloxy, methylsulfonyl N-Benzyl-4-phenoxyphenylsulfonamido Dual MCL-1/BCL inhibitor; synthesized via coupling reactions
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione core 4-(4-X-phenylsulfonyl)phenyl Antifungal and antimicrobial activity

Physicochemical Properties

  • Acidity (pKa) : The sulfamoyl group in the target compound contributes to a predicted pKa of ~7.5 (similar to its fluoro-methoxy analog), enabling pH-dependent solubility and membrane permeability .
  • Lipophilicity : The benzamido group increases logP compared to Acotiamide’s polar hydroxy-dimethoxy substituents .

Biological Activity

The compound 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is a synthetic organic molecule that belongs to the thiazole family. Its unique structural features, including a sulfonamide moiety and a carboxamide functional group, suggest potential biological activities that warrant detailed examination. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 382.5 g/mol

This compound features:

  • A thiazole ring , which is known for its role in various biological activities.
  • An amide group , contributing to its interaction with biological targets.
  • A sulfonamide group , which enhances its antibacterial properties.

Biological Activities

The biological activities of this compound have been investigated in several studies. Notable findings include:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the thiazole ring and sulfonamide moieties, which are known to interfere with bacterial cell wall synthesis and metabolic processes.
    PathogenActivityMIC (µg/mL)
    Staphylococcus aureusEffective12.5
    Escherichia coliModerate25
    Candida albicansEffective15
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Potential Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties, particularly against SARS-CoV-2. Molecular docking studies indicated good binding affinity to the main protease (Mpro) of the virus, suggesting potential as a therapeutic agent for COVID-19.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the sulfonamide group via electrophilic substitution.
  • Amide bond formation with benzamide derivatives.

These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including our compound, against resistant strains of bacteria. The results showed that it had comparable efficacy to standard antibiotics like ciprofloxacin .
  • In Silico Studies for Antiviral Activity : Molecular docking studies conducted on derivatives indicated promising interactions with viral proteins, with binding energies suggesting strong affinities that could translate into effective inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazole ring formation via Hantzsch thiazole synthesis, followed by coupling of the benzamide and sulfamoylphenyl ethylamine moieties. Key intermediates include 4-carboxythiazole derivatives and functionalized sulfonamide precursors. Reaction conditions (e.g., dichloromethane/ethanol solvents, 60–80°C, and coupling agents like EDCI/HOBt) are critical for yield optimization .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Techniques include HPLC for purity assessment (>95%), NMR (¹H/¹³C) for functional group verification, and HRMS for molecular weight confirmation. X-ray crystallography (using SHELX software) may resolve stereochemistry in crystalline forms .

Q. What preliminary biological assays are recommended to screen its therapeutic potential?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Reference structurally similar thiazole derivatives in and for protocol design .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer : Systematic variation of catalysts (e.g., DMAP vs. pyridine), solvent polarity (DMF vs. THF), and temperature (RT vs. reflux) can improve efficiency. Use DoE (Design of Experiments) to identify critical factors. Monitor intermediates via TLC/LC-MS to pinpoint side reactions (e.g., hydrolysis of sulfamoyl groups) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, pH) or compound purity. Validate findings by:

  • Reproducing assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Cross-testing with structurally analogous compounds (e.g., ’s methoxyphenyl-thiazole derivatives) to isolate pharmacophore contributions .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding to enzymes like carbonic anhydrase or kinases. Validate with SPR (Surface Plasmon Resonance) for binding kinetics (KD, kon/koff). Compare results with known sulfonamide-thiazole hybrids (e.g., ’s antimicrobial agents) .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they affect bioactivity?

  • Methodological Answer : Use PXRD to identify polymorphs and DSC/TGA to assess thermal stability. Correlate forms with solubility (shake-flask method) and in vitro activity. For example, amorphous forms may show enhanced dissolution but reduced stability .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data in aqueous vs. non-polar solvents?

  • Methodological Answer : Re-evaluate using standardized protocols (e.g., USP <1236>). Test under buffered conditions (PBS pH 7.4) and with co-solvents (DMSO ≤1%). Contrast with logP values (calculated via ChemDraw) to explain discrepancies .

Q. Why do some studies report high cytotoxicity while others show selectivity?

  • Methodological Answer : Variability may stem from cell line specificity (e.g., primary vs. immortalized cells) or assay endpoints (apoptosis vs. necrosis markers). Perform comet assay (DNA damage) and Annexin V/PI staining to clarify mechanisms. Cross-reference with ’s structure-activity relationships .

Methodological Tables

Parameter Recommended Technique Reference
Purity ValidationHPLC (C18 column, MeOH:H2O = 70:30)
Structural Elucidation¹H/¹³C NMR (DMSO-d6, 400 MHz)
Polymorph ScreeningPXRD (Cu-Kα radiation)
Binding Affinity MeasurementSPR (Biacore T200)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.